molecular formula C15H20OSi B11864774 (E,3R)-1-phenyl-6-trimethylsilylhex-5-en-1-yn-3-ol

(E,3R)-1-phenyl-6-trimethylsilylhex-5-en-1-yn-3-ol

Cat. No.: B11864774
M. Wt: 244.40 g/mol
InChI Key: IWHRTVSFYDQSEP-MYWXAZLQSA-N
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Description

(E,3R)-1-phenyl-6-trimethylsilylhex-5-en-1-yn-3-ol is an organic compound characterized by its unique structure, which includes a phenyl group, a trimethylsilyl group, and an alkyne

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,3R)-1-phenyl-6-trimethylsilylhex-5-en-1-yn-3-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of a Grignard reagent, which reacts with an appropriate alkyne to form the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E,3R)-1-phenyl-6-trimethylsilylhex-5-en-1-yn-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst is often employed.

    Substitution: Reagents such as halogens (e.g., bromine) or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl ketones, while reduction can produce phenyl alkenes or alkanes.

Scientific Research Applications

(E,3R)-1-phenyl-6-trimethylsilylhex-5-en-1-yn-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E,3R)-1-phenyl-6-trimethylsilylhex-5-en-1-yn-3-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-phenyl-1-buten-3-yne: Similar structure but lacks the trimethylsilyl group.

    (E)-1-phenyl-1-hexen-3-yne: Similar structure but with different substituents on the alkyne.

    ®-1-phenyl-1-trimethylsilyl-1-hexen-3-ol: Similar structure but with different stereochemistry.

Uniqueness

(E,3R)-1-phenyl-6-trimethylsilylhex-5-en-1-yn-3-ol is unique due to the presence of both the phenyl and trimethylsilyl groups, which confer specific reactivity and properties. Its stereochemistry also plays a crucial role in its interactions and applications.

Properties

Molecular Formula

C15H20OSi

Molecular Weight

244.40 g/mol

IUPAC Name

(E,3R)-1-phenyl-6-trimethylsilylhex-5-en-1-yn-3-ol

InChI

InChI=1S/C15H20OSi/c1-17(2,3)13-7-10-15(16)12-11-14-8-5-4-6-9-14/h4-9,13,15-16H,10H2,1-3H3/b13-7+/t15-/m1/s1

InChI Key

IWHRTVSFYDQSEP-MYWXAZLQSA-N

Isomeric SMILES

C[Si](C)(C)/C=C/C[C@H](C#CC1=CC=CC=C1)O

Canonical SMILES

C[Si](C)(C)C=CCC(C#CC1=CC=CC=C1)O

Origin of Product

United States

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